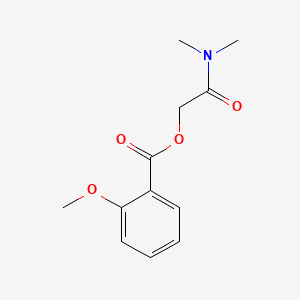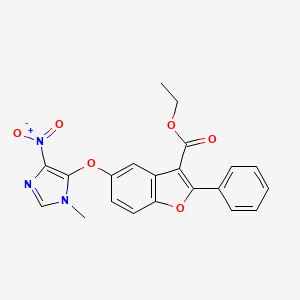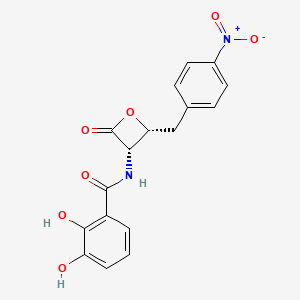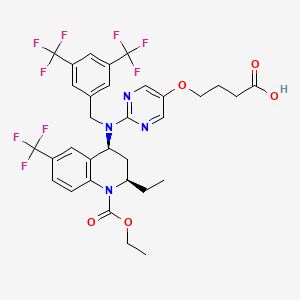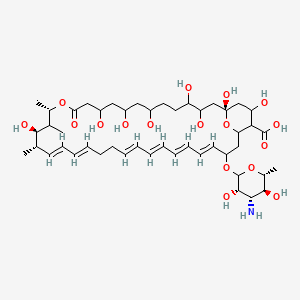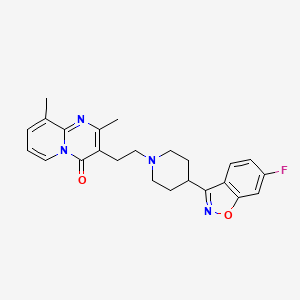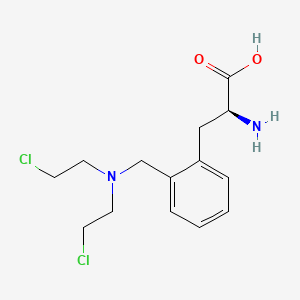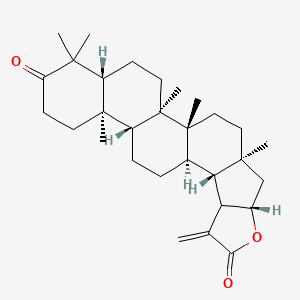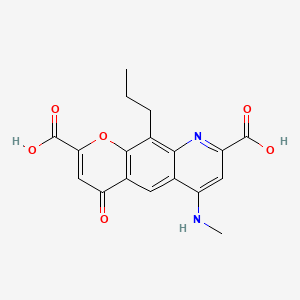
Minocromil
描述
米诺克罗米尔是一种化学化合物,曾被研究用作组胺受体拮抗剂,用于治疗哮喘。 它的化学名称是 6-(甲氨基)-4-氧代-10-丙基-4H-吡喃并[3,2-g]喹啉-2,8-二羧酸 。 尽管有潜力,但该药物的进一步开发已被终止 .
准备方法
米诺克罗米尔的合成路线和反应条件涉及多个步骤:
起始原料: 合成从适当的喹啉衍生物开始。
反应条件: 反应通常涉及使用有机溶剂、控制温度和特定催化剂来促进吡喃喹啉结构的形成。
化学反应分析
米诺克罗米尔会发生各种类型的化学反应:
氧化: 米诺克罗米尔可以发生氧化反应,通常使用高锰酸钾或过氧化氢等氧化剂。
还原: 还原反应可以使用锂铝氢化物等还原剂进行。
取代: 取代反应可能涉及亲核试剂或亲电试剂来取代分子上的特定官能团。
常用试剂和条件: 常用试剂包括酸、碱和有机溶剂。反应条件通常涉及控制温度和压力。
主要产物: 这些反应形成的主要产物取决于所使用的特定试剂和条件 .
科学研究应用
米诺克罗米尔已被探索用于各种科学研究应用:
化学: 在化学中,米诺克罗米尔因其独特的化学结构和反应性而受到研究。
生物学: 在生物学研究中,它已被研究用于其对组胺受体和过敏反应的潜在影响。
医药: 虽然其开发已被终止,但米诺克罗米尔最初被研究用于其在治疗哮喘和过敏性疾病中的潜在用途。
作用机制
米诺克罗米尔通过作为组胺受体拮抗剂发挥作用。它抑制与哮喘相关的炎症细胞的活化,包括嗜酸性粒细胞、中性粒细胞、巨噬细胞、肥大细胞、单核细胞和血小板。 这种抑制作用阻止了组胺、前列腺素 D2 和白三烯等炎症介质的释放,从而减少了过敏和哮喘反应 .
相似化合物的比较
米诺克罗米尔可以与其他类似化合物(如奈多克罗米尔和色甘酸钠)进行比较:
奈多克罗米尔: 与米诺克罗米尔一样,奈多克罗米尔是一种吡喃喹啉衍生物,用于治疗过敏性结膜炎和哮喘。它也抑制炎症介质的释放。
色甘酸钠: 色甘酸钠是另一种用于预防过敏反应和哮喘的化合物。它稳定肥大细胞并阻止组胺和其他炎症物质的释放。
属性
IUPAC Name |
6-(methylamino)-4-oxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-3-4-8-15-9(11(19-2)6-12(20-15)17(22)23)5-10-13(21)7-14(18(24)25)26-16(8)10/h5-7H,3-4H2,1-2H3,(H,19,20)(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPRGCBYQSAAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)O)C(=CC(=N2)C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30234255 | |
| Record name | Minocromil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30234255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85118-44-1 | |
| Record name | Minocromil [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Minocromil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30234255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MINOCROMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F37A9VKY5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is Minocromil in preventing exercise-induced asthma (EIA) compared to Nedocromil Sodium?
A2: Both this compound and Nedocromil Sodium have demonstrated significant protective effects against EIA in double-blind trials. [] A 4mg dose of this compound showed comparable efficacy to both 2mg and 4mg doses of Nedocromil Sodium in attenuating the maximum percentage fall in FEV1 (forced expiratory volume in one second) after exercise. [] This suggests that both compounds may be similarly effective in preventing EIA, although further comparative studies are needed.
Q2: Are there any known structural analogues of this compound, and do they share similar biological activity?
A5: Yes, Nedocromil Sodium is a close structural analogue of this compound, both belonging to the pyrano[3,2-g]quinoline-2,8-dicarboxylic acid family. [] Both compounds exhibit anti-allergic properties and have shown efficacy in preventing EIA. [, ] This structural similarity suggests a potential structure-activity relationship within this class of compounds, although further research is needed to confirm this.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


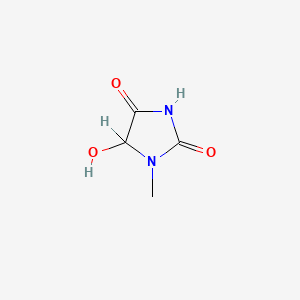
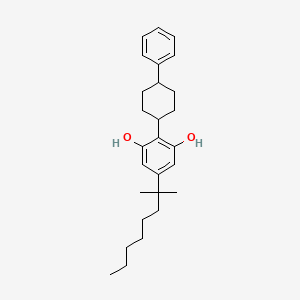
![2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1677066.png)

![N-[5-(4-aminophenoxy)pentyl]-2-methoxybenzamide](/img/structure/B1677072.png)
